molecular formula C25H19N B12531167 N,N-Diphenyl-9H-fluoren-2-amine CAS No. 870133-75-8

N,N-Diphenyl-9H-fluoren-2-amine

Cat. No.: B12531167
CAS No.: 870133-75-8
M. Wt: 333.4 g/mol
InChI Key: KNKZDVVIOSWPOJ-UHFFFAOYSA-N
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Description

N,N-Diphenyl-9H-fluoren-2-amine is a high-value aromatic amine compound serving as a foundational building block in organic electronic materials research. Its molecular formula is C25H19N, with a molecular weight of 333.43 g/mol . This compound features a fluorene core substituted with diphenylamine, a structure known to contribute to high thermal stability and useful optoelectronic properties. A primary research application of this compound is in the development of advanced organic light-emitting diodes (OLEDs). It is widely utilized as a key precursor in the synthesis of hole-transporting materials (HTMs) and emissive materials . For instance, derivatives constructed from this core are central to the creation of highly efficient blue fluorescent OLEDs, which are critical for next-generation displays and solid-state lighting . Its robust and rigid molecular architecture helps prevent aggregation in thin films, enhancing device performance and longevity . Researchers also employ this compound to construct more complex bipolar molecules, where its electron-donating capability can be balanced with electron-accepting moieties to create materials with tuned energy levels for specific photo- and electro-luminescent applications . This product is intended for research and development purposes in a controlled laboratory setting. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

870133-75-8

Molecular Formula

C25H19N

Molecular Weight

333.4 g/mol

IUPAC Name

N,N-diphenyl-9H-fluoren-2-amine

InChI

InChI=1S/C25H19N/c1-3-10-21(11-4-1)26(22-12-5-2-6-13-22)23-15-16-25-20(18-23)17-19-9-7-8-14-24(19)25/h1-16,18H,17H2

InChI Key

KNKZDVVIOSWPOJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of N,N-Diphenyl-9H-fluoren-2-amine typically involves a two-step protocol. The first step is the Sonogashira coupling reaction, where 2-methylbut-3-yn-2-ol is coupled with the corresponding aryl bromide. This is followed by the base-catalyzed cleavage of the resulting functionalized but-3-yn-2-ol . The reaction conditions for the Sonogashira coupling usually involve the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The base-catalyzed cleavage step often requires a strong base like sodium hydroxide.

Chemical Reactions Analysis

N,N-Diphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where reagents like bromine or nitric acid can introduce substituents such as bromine or nitro groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Diphenyl-9H-fluoren-2-amine in its applications is primarily based on its electronic properties. The compound exhibits strong photoluminescence and electroluminescence due to the efficient conjugation between the fluorene core and the phenyl groups. This conjugation facilitates the absorption and emission of light, making it suitable for use in OLEDs and other optoelectronic devices. Additionally, the presence of the nitrogen atom allows for interactions with various molecular targets, enhancing its functionality in different applications .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations at the 9-Position

9,9-Dialkyl Derivatives
  • 9,9-Diethyl-N,N-diphenyl-9H-fluoren-2-amine: The introduction of ethyl groups at the 9-position increases steric bulk, reducing intermolecular aggregation and improving solubility. This modification is critical for applications in solution-processed OLEDs. The diethyl variant exhibits a higher glass transition temperature (Tg) compared to non-alkylated analogs, enhancing thermal stability .
  • 9,9-Dimethyl-N-(4-methylphenyl)-9H-fluoren-2-amine : Methyl substituents at the 9-position and a p-tolyl group on the nitrogen atom lower the HOMO-LUMO gap, as evidenced by redshifted absorption spectra. This compound shows improved hole-injection efficiency in OLEDs compared to the parent diphenylamine derivative .
9,9-Spiro Derivatives
  • 7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine (CzFA) : The spirobi[fluoren] architecture at the 9-position introduces a three-dimensional structure, suppressing crystallization and improving film-forming properties. CzFA-based OLEDs doped with Ir(MDQ)₂(acac) achieved a maximum power efficiency of 21.8 lm/W, 1.6× higher than conventional CBP-based devices .

Functional Group Modifications

Brominated Derivatives
  • 7-Bromo-9,9-diethyl-N,N-diphenyl-9H-fluoren-2-amine: Bromine at the 7-position serves as a reactive site for cross-coupling reactions (e.g., Sonogashira coupling), enabling the synthesis of ethynyl-substituted derivatives for TPA applications. The bromo derivative itself shows a 10% reduction in photoluminescence quantum yield (PLQY) due to heavy-atom effects .
  • 6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine : Bromination at the 6-position alters the electron-density distribution, resulting in a 15 nm blueshift in emission maxima compared to the 7-bromo analog .
PEGylated Derivatives

PEGylation of the fluorene core at the 9-position (e.g., bispegylated I ) significantly enhances hydrophilicity, making the compound suitable for aqueous bioimaging. Deprotection of the PEGylated intermediate yields aldehyde-functionalized probes for covalent conjugation with biomolecules .

Electronic and Optical Properties

Compound λabs (nm) λem (nm) TPA Cross-Section (GM) Application
N,N-Diphenyl-9H-fluoren-2-amine 360 420 120 OLEDs, TPA probes
7-(Benzothiazol-2-yl)thiophen-2-yl derivative 385 475 450 Bioimaging
CzFA 390 580 N/A Red phosphorescent OLEDs
9,9-Diethyl-7-ethynyl derivative 370 435 300 Nonlinear optics

Key Observations :

  • Electron-withdrawing groups (e.g., benzothiazole) redshift emission and enhance TPA cross-sections .
  • Spiro and carbazole-containing derivatives improve device efficiency by balancing charge transport .

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